Ethyl 4-(aminomethyl)-5,6-dihydropyridine-1(2H)-carboxylate
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Overview
Description
1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring, an aminomethyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)-3,6-dihydro-1(2H)-pyridinecarboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors and continuous flow systems. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency and yield. The final product is often obtained through distillation and crystallization processes to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring structure and exhibit similar chemical reactivity.
Aminomethyl-substituted pyridines: These compounds have an aminomethyl group attached to the pyridine ring, similar to 1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester.
Ethyl esters of pyridinecarboxylic acids: These compounds have an ethyl ester functional group attached to the pyridine ring.
Uniqueness: 1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the aminomethyl group and the ethyl ester functional group allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H16N2O2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
ethyl 4-(aminomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-3-8(7-10)4-6-11/h3H,2,4-7,10H2,1H3 |
InChI Key |
MZCDCLMVCVIIOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(=CC1)CN |
Origin of Product |
United States |
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